Product packaging for Fallacinal(Cat. No.:CAS No. 4517-57-1)

Fallacinal

Cat. No.: B1257416
CAS No.: 4517-57-1
M. Wt: 298.25 g/mol
InChI Key: MCPKJGRRWINKOH-UHFFFAOYSA-N
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Description

Fallacinal is an organic anthraquinone compound identified as 4,5-Dihydroxy-7-methoxy-9,10-dioxoanthracene-2-carbaldehyde with the molecular formula C16H10O6 . In its purified form, it presents as orange-red needles with a melting point of 250–252 °C . This secondary metabolite is predominantly found in numerous species of the lichen family Teloschistaceae . Historically, its presence has been confirmed in genera such as Caloplaca , Teloschistes , and Xanthoria . This compound holds significant research value in the study of lichen biology and fungal metabolism. It is a key component of "chemosyndrome A," a common set of biosynthetically related compounds in the Teloschistaceae family, where it exists alongside parietin, fallacinol, and parietinic acid . Its biosynthetic pathway is proposed to involve the oxidation of fallacinol, which itself is derived from the methylation of emodin . Researchers are interested in this compound and related anthraquinones for their potential bioactivities. Lichen-derived anthraquinones, in general, are under investigation for a range of pharmacological properties, including antibacterial, antifungal, and anticancer effects . These compounds represent a dynamic area of study for drug discovery from natural products . This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for food use. It is strictly for use by qualified professionals. Not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10O6 B1257416 Fallacinal CAS No. 4517-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dihydroxy-7-methoxy-9,10-dioxoanthracene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O6/c1-22-8-4-10-14(12(19)5-8)16(21)13-9(15(10)20)2-7(6-17)3-11(13)18/h2-6,18-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPKJGRRWINKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196408
Record name Fallacinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4517-57-1
Record name Fallacinal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004517571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fallacinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Ecological Distribution of Fallacinal

Primary Sources: Lichen Genera (e.g., Teloschistaceae Family, Xanthoria, Caloplaca)

The most significant natural sources of Fallacinal are lichens, particularly those belonging to the large and diverse family Teloschistaceae. This family, comprised mostly of lichen-forming fungi, is well-known for its vibrant orange to yellow coloration, which is attributed to its rich content of anthraquinone (B42736) pigments, including this compound.

Historically, this compound was closely associated with lichen genera such as Caloplaca, Teloschistes, and Xanthoria. It was first chemically isolated from Oxneria fallax, a lichen previously known as Xanthoria fallax. Notably, the cultivated mycobiont (fungal component) of Xanthoria fallax has been observed to produce this compound even when grown in isolation from its green algal photobiont (photosynthetic partner).

This compound frequently co-occurs with other biosynthetically related anthraquinone compounds within these lichens. These include parietin, fallacinol (B1231702), emodin (B1671224), and parietinic acid, forming what is often referred to as a chemosyndrome. For instance, Massjukiella candelaria contains this compound as a component alongside parietin, emodin, and teloschistin. Similarly, Flavocetraria cucullata is also known to produce this compound, in addition to other quinones like parietin and emodin. this compound has also been isolated from Xanthoparmelia conspersa.

The following table summarizes some primary lichen sources of this compound:

Lichen Genus/SpeciesFamilyKey Co-occurring Anthraquinones
Oxneria fallax (formerly Xanthoria fallax)TeloschistaceaeParietin, Fallacinol
Teloschistes spp.TeloschistaceaeParietin, Fallacinol, Emodin
Caloplaca spp.TeloschistaceaeParietin, Fallacinol, Emodin, Parietinic acid
Massjukiella candelariaTeloschistaceaeParietin (major), Emodin, Teloschistin, Parietinic acid
Flavocetraria cucullataParmeliaceaeParietin, Emodin, Endocrocin, Emodic acid
Xanthoparmelia conspersaParmeliaceaeParietin, Parietinic acid, Emodin, Teloschistin

Secondary Occurrence in Other Fungal and Plant Species

While this compound is predominantly associated with lichens, particularly the Teloschistaceae family, direct evidence of its widespread occurrence in non-lichen-forming fungi or other plant species is less extensively documented in the provided information. However, it is important to note the close biogenetic relationship between this compound and Fallacinol. Fallacinol is found in some plants, such as Reynoutria japonica (Japanese knotweed) and Senna didymobotrya, and in non-lichen-forming fungi like the marine sponge-associated fungus Talaromyces stipitatus and Dermocybe and Cortinarius mushroom species. this compound is formed through the oxidation of fallacinol in a proposed biogenetic pathway for anthraquinones found in lichens.

Geographic Distribution Patterns of this compound-Producing Organisms

Organisms that produce this compound, primarily lichens of the Teloschistaceae family, exhibit a cosmopolitan distribution, meaning they are found worldwide. However, their prevalence is particularly notable in temperate regions.

The Teloschistaceae family demonstrates adaptability to a wide range of environmental conditions, occurring from arid environments to the high altitudes of the Eastern Himalayas and from coastal areas to alpine zones in India. In India, species of Caloplaca are distributed across all phytogeographical regions, while xanthorioid lichens (Oxneria, Rusavskia, and Xanthoria) are reported from the Western Himalayas. Ioplaca is found in the Central Himalayas, and Teloschistes inhabits the tropical regions of the Western Ghats.

Environmental Factors Influencing this compound Production in Natural Habitats

The production of this compound, like other secondary metabolites in lichens, is influenced by various environmental factors. The characteristic vibrant orange to yellow coloration of many Teloschistaceae species, due to their anthraquinone content including this compound, plays a crucial role in their ecological success. These pigments provide protection from harmful ultraviolet (UV) light, which has enabled this group of lichens to expand from more shaded forest habitats into harsher, sunnier, and arid ecosystems over evolutionary time.

Research indicates a correlation between light exposure and the concentration of anthraquinones. For example, in Xanthoria parietina, a related lichen, increased light exposure leads to a higher concentration of parietin, suggesting that light intensity can influence the production or accumulation of these pigments. The dark orange pigment on the upper cortex of yellow-thallus Teloschistacean species acts as a natural filter, shielding the lichens from high UV radiation, thereby implying a direct environmental influence on pigment synthesis or accumulation for protective purposes.

Beyond light, general environmental factors that influence the growth and metabolic activity of organisms, including lichens, encompass temperature, water availability (humidity), and nutrient status. Lichens, in particular, often require alternating wetting and drying regimes for their survival in terrestrial environments. The ability of microorganisms to adapt to diverse environmental conditions and their potential for producing various metabolites, such as this compound, is substantial, with temperature and humidity being critical determinants. Fungal growth, a key component of lichen biology, is also dependent on oxygen availability. The diversification of the Teloschistaceae family is believed to be linked to the evolutionary development and spread of anthraquinone pigments within their thallus, highlighting the adaptive significance of these compounds in response to environmental pressures.

Biosynthesis and Metabolic Pathways of Fallacinal

Elucidation of the Polyketide Biosynthetic Pathway

Fallacinal's biosynthesis proceeds through the polyketide pathway, specifically the acetate-malonate pathway, which is a common route for natural product synthesis in fungi and lichens. This pathway involves the successive condensation of acetate (B1210297) and malonate units, guided by polyketide synthases (PKSs), to form a polyketide chain. Non-reducing polyketide synthases (NR-PKSs) play a crucial role in anthraquinone (B42736) synthesis by mediating the regioselective cyclization of these polyketides, which ultimately dictates the final structure of the products. Initial steps in this pathway typically lead to the formation of simpler, yellow hydroxyanthraquinones such as emodin (B1671224) and physcion (B1677767) (parietin), while more structurally complex red anthraquinones, including this compound, emerge later in the biosynthetic sequence.

Identification of Key Enzymes and Biosynthetic Gene Clusters (BGCs) involved in this compound Formation

Polyketide synthases (PKSs) are the central enzymatic machinery responsible for the assembly of polyketide compounds, including this compound. In fungi, the genes encoding enzymes involved in secondary metabolic pathways, such as those for this compound biosynthesis, are frequently organized into biosynthetic gene clusters (BGCs). These clusters often contain genes for core enzymes like PKSs, as well as genes for tailoring enzymes, transporters, and pathway-specific regulatory elements. Although specific enzymes and BGCs directly responsible for this compound formation are not exhaustively detailed in current literature, the involvement of NR-PKSs in the regioselective cyclization of polyketides for anthraquinone synthesis is established. Notably, the fungal mycobiont of Xanthoria fallax, a known this compound producer, retains its ability to synthesize this compound even when cultured in isolation from its algal photobiont, suggesting that the fungal partner is primarily responsible for this biosynthetic capability.

Biogenetic Interrelationships with Precursor Anthraquinones (e.g., Emodin, Parietin, Fallacinol)

A well-supported biogenetic pathway for this compound and related anthraquinones was proposed by Johan Santesson in 1970. This scheme outlines a sequential oxidation process where emodin is first methylated to yield parietin. Subsequently, parietin undergoes three successive oxidation steps, leading to the formation of fallacinol (B1231702), which is then oxidized to this compound, and finally to parietinic acid.

This proposed pathway is substantiated by the co-occurrence and relative proportions of these compounds in various lichen species. For instance, parietin is often the dominant anthraquinone, with fallacinol, this compound, parietinic acid, and emodin present in smaller quantities, forming a characteristic "chemosyndrome". Further evidence for this biogenetic link comes from chemical synthesis studies; for example, fallacinol has been synthesized using parietin as an intermediate, and the oxidation of fallacinol has been proposed as a synthetic route to this compound. Emodin itself is derived from non-aromatic precursors via the polyketide pathway and can be methylated to physcion (parietin).

Analysis of Chemosyndromes in this compound-Producing Organisms

A chemosyndrome refers to a collection of biosynthetically related compounds produced by a lichen species, typically comprising one or more major compounds alongside a suite of minor, yet structurally related, compounds. this compound is a key component of such chemosyndromes in several lichen genera.

Chemosyndrome A, which is particularly prevalent in the genus Teloschistes and across the entire Teloschistaceae family, is characterized by parietin as the primary substance. This dominant compound is consistently accompanied by lesser amounts of fallacinol, this compound, parietinic acid, and emodin. this compound has been isolated from various lichens, including Oxneria fallax, and is widely distributed among species within the Teloschistaceae family, such as Caloplaca, Teloschistes, and Xanthoria. Specific examples of this compound-producing species include Xanthoria parietina, Caloplaca schaereri, Caloplaca lactea, Caloplaca citrina, Caloplaca dalmatica, and Laurera benguelensis. The presence of these anthraquinone pigments, including this compound, is responsible for the characteristic vibrant orange to yellow coloration observed in many Teloschistaceae members and provides crucial protection against ultraviolet radiation.

Regulatory Mechanisms Governing this compound Biosynthesis

The biosynthesis of secondary metabolites like this compound is a tightly regulated process, influenced by a complex interplay of both biotic and abiotic factors. Environmental conditions significantly impact the production of these pigments. Key parameters include temperature, pH, oxygen availability, light exposure, the nature and abundance of nutrient sources, and the age and developmental stage of the fungal structures.

Research indicates that lichen mycobionts often synthesize substantial quantities of secondary metabolites only under specific permissive conditions. Consequently, the production of these compounds in axenic (pure) cultures can differ considerably from their natural environment. At a molecular level, the transcriptional control of biosynthetic genes by transcription factors is intricate, ranging from pathway-specific regulation to broader global regulatory mechanisms. Specific regulatory genes, which may encode proteins such as Zn(II)2Cys6, Cys2His2, basic leucine (B10760876) zipper (bZip), winged helix, zinc-finger, or ankyrin repeat proteins, are frequently found within the biosynthetic gene clusters themselves. The identification and characterization of these regulatory elements are vital for future efforts in heterologous expression or for activating silent gene clusters to enhance the production of desired metabolites.

Compound Names and PubChem CIDs

Chemical Synthesis and Analog Design Strategies for Fallacinal

Total Synthesis Approaches to Fallacinal and Related Anthraquinones

Anthraquinones, including this compound, are polyketide-derived compounds in nature . While a specific, detailed total synthesis of this compound is not widely documented as a standalone process in the literature, its synthesis is often approached within the broader context of anthraquinone (B42736) total synthesis. General methods for synthesizing anthraquinones typically involve Friedel-Crafts condensation reactions. For instance, a common strategy involves the condensation of phthalic anhydride (B1165640) with a benzene (B151609) derivative in the presence of a catalyst, such as aluminum chloride or a mixture of hydrofluoric acid and boron trifluoride, to form an ortho-benzoyl benzoic acid intermediate . This intermediate then undergoes an intramolecular condensation (cyclization) using a dehydrating agent like sulfuric acid or phosphorus pentoxide to yield the desired anthraquinone scaffold . These general synthetic routes provide a foundational framework for constructing the core anthraquinone structure, which can then be further functionalized to obtain specific derivatives like this compound.

Semi-Synthetic Derivatization from Naturally Occurring Precursors (e.g., Fallacinol)

A prominent and often utilized approach for obtaining this compound is through semi-synthetic derivatization from naturally occurring precursors, most notably Fallacinol (B1231702) (also known as teloschistin) . This compound is biosynthetically linked to Fallacinol, representing a more oxidized form in the natural pathway .

A key semi-synthetic route to this compound involves the oxidation of Fallacinol. Yoshio Hirose and colleagues proposed a synthesis of this compound in 1982 via the oxidation of Fallacinol . This method underscores the close chemical relationship between these two compounds. Furthermore, Fallacinol itself can be synthesized from other natural anthraquinones, such as parietin . The synthesis of Fallacinol from parietin involves several steps:

ω-Bromination: Parietin diacetate is converted to an ω-bromo derivative using N-bromosuccinimide in the presence of benzoyl peroxide .

Acetylation and Hydrolysis: The brominated intermediate is subsequently converted to Fallacinol triacetate using silver acetate (B1210297) and acetic anhydride, followed by hydrolysis with methanolic sulfuric acid to yield Fallacinol .

Another documented method for obtaining pure Fallacinol involves the partial methylation of citreorosein, which can then be oxidized with manganese dioxide to produce this compound . These semi-synthetic approaches leverage the structural similarities and biogenetic pathways of natural anthraquinones to efficiently produce this compound.

Rational Design and Synthesis of this compound Analogues and Derivatives

The rational design and synthesis of this compound analogues and derivatives are driven by the understanding of anthraquinone chemistry and structure-activity relationships (SAR). This compound, with its specific substitution pattern (e.g., hydroxyl, methoxyl, and aldehyde groups), serves as a valuable template for designing new compounds . The chemical diversity of anthraquinoid compounds is largely influenced by the nature and position of substituents such as hydroxyl (-OH), methyl (-CH3), methoxyl (-OCH3), hydroxymethyl (-CH2OH), formyl (-CHO), and carboxyl (-COOH) groups .

Rational design strategies often involve systematic modifications of these functional groups to explore their impact on various properties. For instance, the presence and position of hydroxyl groups are known to significantly influence the biological activities of anthraquinones, with the ortho-dihydroxy substitution pattern frequently reported as a crucial structural motif for cytotoxic activity . While derivatization, such as acetylation of hydroxyl groups, can be performed, it does not always lead to enhanced bioactivity . The synthesis of such analogues allows for a deeper investigation into how specific structural changes affect the compound's physical, chemical, and biological characteristics, guiding the development of new molecules with tailored properties.

Methodological Advancements in this compound Chemical Synthesis

Methodological advancements in this compound chemical synthesis are largely intertwined with broader developments in organic synthesis and, more specifically, anthraquinone chemistry. The primary advancement directly related to this compound's synthesis is the established semi-synthetic route involving the oxidation of Fallacinol . This method represents a significant improvement over potentially more complex total synthesis routes, offering a more direct and efficient pathway from a readily available natural precursor.

Beyond this specific transformation, general advancements in synthetic methodologies, such as the development of more efficient catalytic systems, novel oxidation reagents, and greener chemical processes, can indirectly contribute to improved this compound synthesis. For example, advancements in Friedel-Crafts chemistry or more selective oxidation reactions could potentially enhance the efficiency and yield of steps involved in the synthesis of this compound or its precursors. While the literature does not detail specific "new" methods solely for this compound beyond the Fallacinol oxidation, the principles of modern synthetic chemistry, including electrochemistry, photochemistry, and flow chemistry, offer avenues for future exploration to optimize the synthesis of complex natural products like this compound and its analogues .

Investigation of Biological Activities and Molecular Mechanisms of Fallacinal

Antimicrobial Activity Studies

Fallacinal has demonstrated significant antimicrobial properties, exhibiting efficacy against both fungal and bacterial strains. These activities are often attributed to its anthraquinone (B42736) structure.

Antifungal Efficacy and Spectrum of Activity

Studies have shown that this compound possesses considerable antifungal activity. In investigations involving anthraquinones isolated from Caloplaca species, this compound exhibited inhibitory effects against several fungal pathogens. Minimum Inhibitory Concentrations (MICs) for this compound against fungi ranged from 20 to 160 μg/ml . Specifically, this compound, along with other anthraquinones like physcion (B1677767), fallacinol (B1231702), and emodin (B1671224), isolated from Xanthoria parietina, demonstrated antifungal activity with MICs in the range of 90-100 μg/ml . The inhibition effect is influenced by the presence of substituents (OH, OMe, and OCOMe) at the C-1 and C-8 atoms of the molecule .

A summary of reported antifungal activities for this compound is presented in Table 1.

Table 1: Antifungal Activity of this compound

Fungal SpeciesMIC (μg/ml)Source Lichen Species
Candida albicans20-160 Caloplaca species
Trichophyton mentagrophytes20-160 Caloplaca species
Epidermophyton floccosum20-160 Caloplaca species
Trichoderma harzianum20-160 Caloplaca species
Aspergillus fumigatus90-100 Xanthoria parietina
Aspergillus flavus90-100 Xanthoria parietina
Aspergillus nidulans90-100 Xanthoria parietina
Aspergillus niger90-100 Xanthoria parietina
Aspergillus parasiticus90-100 Xanthoria parietina

Antibacterial Efficacy and Mechanistic Insights

This compound has also exhibited antibacterial effects. In studies on anthraquinones from Caloplaca species, this compound showed considerable antibacterial activity against tested species, with MICs ranging from 20 to 320 μg/ml . While fallacinol (a related anthraquinone) showed potent effects against Staphylococcus aureus (MIC 20 μg/ml) and Bacillus subtilis (MIC 40 μg/ml), this compound was also part of the group of anthraquinones demonstrating antibacterial effects . None of the tested anthraquinones, including this compound, showed inhibitory activity toward Gram-negative Escherichia coli and Pseudomonas aeruginosa at the highest tested concentration (MIC >320 μg/ml) . However, other studies on anthraquinones from Xanthoria species reported that they showed selective activity against some phytopathogenic bacterial species .

The precise mechanistic insights into this compound's antibacterial action are not extensively detailed in the provided snippets for this compound specifically. However, general mechanisms for antibacterial agents often involve:

Adhesion to and disruption of the cell wall/membrane .

Intracellular penetration and damage .

Induction of oxidative stress through the generation of reactive oxygen species (ROS) .

Modulation of signal transduction pathways .

Inhibition of vital cellular processes like DNA gyrase activity or energy metabolism .

Table 2: Antibacterial Activity of this compound

Bacterial SpeciesMIC (μg/ml)Source Lichen Species
Staphylococcus aureus20-320 Caloplaca species
Bacillus subtilis20-320 Caloplaca species
Bacillus cereus40-160 Caloplaca species
Escherichia coli>320 Caloplaca species
Pseudomonas aeruginosa>320 Caloplaca species

Other Documented Bioactivities (e.g., Antioxidant, Anti-inflammatory, Cytotoxic)

Anthraquinones, including those found in lichens, are recognized for a range of other biological activities. While direct evidence for this compound's antioxidant, anti-inflammatory, and cytotoxic activities is not explicitly detailed in the provided snippets, related anthraquinones and lichen extracts have shown these properties:

Antioxidant Activity: Lichen metabolites, including anthraquinones, are known to possess antioxidant properties . Antioxidant activity is often assessed by radical-scavenging assays (e.g., DPPH, ABTS) and ferric-reducing power .

Anti-inflammatory Activity: Some anthraquinones and lichen extracts have demonstrated anti-inflammatory effects by inhibiting inflammatory mediators or pathways .

Cytotoxic Activity: Anthraquinones have been investigated for their cytotoxic and anti-proliferative potential against various cancer cell lines . This activity can involve inducing apoptosis, cell cycle arrest, autophagy, and inhibiting metastasis .

Molecular Targets and Mechanistic Pathways of this compound Bioactivity

The specific molecular targets and mechanistic pathways for this compound are not explicitly detailed in the provided search results. However, based on the general understanding of anthraquinones and antimicrobial/cytotoxic agents, potential mechanisms could include:

Membrane Disruption: Many antimicrobial compounds, including some natural products, exert their effects by disrupting bacterial or fungal cell membranes, leading to leakage of cellular contents and cell death .

Enzyme Inhibition: Inhibition of crucial enzymes, such as DNA gyrase in bacteria or protein kinases in cancer cells, is a common mechanism of action for bioactive compounds .

Oxidative Stress Induction: Generation of reactive oxygen species (ROS) can lead to oxidative stress, damaging cellular components and inducing cell death in microbes or cancer cells .

Modulation of Signaling Pathways: Bioactive compounds can interfere with various cellular signaling pathways that are vital for microbial survival or cancer progression, such as those involved in cell proliferation, differentiation, and apoptosis .

Further targeted research is needed to precisely identify the molecular targets and elucidate the detailed mechanistic pathways through which this compound exerts its documented biological activities.

Advanced Analytical Methodologies for Fallacinal Research

Spectroscopic Techniques for Structural Elucidation and Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed analytical technique that measures the absorption or transmission of discrete wavelengths of UV or visible light by a sample . This method is particularly valuable for highly conjugated organic compounds like Fallacinal, as it provides qualitative and quantitative information about the compound's electronic transitions . The absorption of light in the UV-Vis region excites electrons from their ground state to higher energy molecular orbitals . The Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length, is the fundamental principle governing UV-Vis spectroscopy . This allows for the quantitative determination of the compound's concentration in a solution .

For this compound, its ultraviolet spectrum exhibits characteristic absorption maxima (λmax) at specific wavelengths, indicating the presence of its chromophoric anthraquinone (B42736) structure. These peaks are crucial for its identification and for studying its electronic properties.

Table 1: this compound UV-Vis Absorption Maxima

λmax (nm)
244
264
280
340
425

These distinct absorption bands correspond to π-π* electronic transitions typical of anthraquinones, providing valuable data for structural elucidation and comparative studies with related compounds .

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers . The vibrational modes of different chemical bonds absorb IR light at characteristic frequencies, producing a unique spectral fingerprint . This method is essential for confirming the presence of key structural elements in this compound.

The infrared spectrum of this compound displays distinct absorption peaks that correspond to its characteristic functional groups:

Table 2: this compound Infrared (IR) Absorption Peaks and Assignments

Wavenumber (cm⁻¹)Assignment
1625Chelated ketone
1675Non-chelated ketone
1720Aromatic aldehyde grouping

The presence of these peaks, particularly those associated with chelated and non-chelated ketones and an aromatic aldehyde, provides strong evidence for the anthraquinone core and its specific substituents in this compound . IR spectroscopy thus complements other analytical methods by offering direct information about the compound's molecular vibrations and functional group composition .

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

For complex organic molecules, including natural products like this compound, X-ray crystallography is invaluable for confirming the crystal structure and, crucially, for determining the absolute stereochemistry . Absolute stereochemistry refers to the three-dimensional arrangement of atoms in a chiral molecule, which cannot be superimposed on its mirror image . The determination of absolute configuration, particularly for light-atom organic compounds (those without heavy atoms like sulfur or chlorine), has advanced significantly, making it possible even with oxygen as the heaviest atom, provided high-quality crystals are obtained . This is achieved by exploiting anomalous diffraction, which introduces subtle differences in X-ray intensities that are dependent on the absolute arrangement of atoms .

While specific X-ray crystallography data for this compound itself were not found in the immediate literature, the successful application of this technique to related anthraquinones, such as parietin, underscores its utility for compounds within this class . For this compound, obtaining a well-defined single crystal would enable the precise determination of its solid-state structure and confirm its absolute stereochemistry, providing definitive structural information.

Development and Validation of Analytical Protocols for this compound Detection

The development and validation of analytical protocols are critical steps in ensuring the reliability, accuracy, and consistency of methods used for the detection and quantification of chemical compounds like this compound . Method validation is a structured process that demonstrates an analytical method's suitability for its intended purpose, confirming its ability to produce reliable and consistent results over time . Regulatory guidelines, such as those from ICH, emphasize the importance of validating analytical procedures before their use in quality control and research .

Key parameters evaluated during the validation process include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected in the sample, such as impurities, degradation products, or matrix components .

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range .

Accuracy: The closeness of agreement between the value found by the method and the accepted true value .

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-laboratory precision) and intermediate precision (variations within a laboratory over time, or between different analysts/equipment) .

Range: The interval between the upper and lower concentrations of the analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity .

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected, but not necessarily quantified .

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy .

Robustness: The capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters .

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) is a widely utilized technique for the analysis, separation, and quantification of natural products and pharmaceutical compounds, and would be a suitable method for this compound . The development of an HPLC-UV method for this compound would involve optimizing parameters such as mobile phase composition, column selection, flow rate, and detection wavelength to achieve optimal separation and sensitivity . Subsequent validation would ensure that the developed protocol is fit for its intended use, whether for routine analysis, purity assessment, or research applications .

Biotechnological Approaches and Metabolic Engineering for Fallacinal Production

In Vitro Cultivation and Fermentation of Fallacinal-Producing Organisms

In vitro cultivation and fermentation techniques provide controlled environments for the growth of this compound-producing organisms, primarily lichen-forming fungi and endophytic fungi. Lichens are symbiotic organisms composed of a fungus (mycobiont) and an alga or cyanobacterium (photobiont). While the natural thallus of lichens can be slow-growing, studies have shown that the cultivated mycobiont of species like Xanthoria fallax retains the capacity to produce this compound in isolation.

Beyond lichens, various fungal species, including marine-derived Aspergillus and Eurotium species, are known producers of anthraquinones, a class that includes this compound. Endophytic fungi, which reside within plant tissues, have also emerged as significant sources of diverse bioactive anthraquinones. For instance, Penicillium sp. NX-S-6 has been utilized in scale-up fermentation for the production of secondary metabolites.

Fermentation processes for fungal cultivation typically employ either submerged fermentation (SmF) or solid-state fermentation (SSF). SmF involves growing fungal cultures in liquid media, while SSF utilizes solid substrates. Both methods are widely used for producing various fungal metabolites.

Table 1: Key Organisms and Cultivation Methods for this compound and Related Anthraquinones

Organism TypeSpecific Organisms (Examples)Cultivation MethodNotes on ProductionReference
Lichen MycobiontsXanthoria fallaxIn vitro cultivationProduces this compound in isolation from photobiont.
Fungi (Endophytic/Marine-derived)Aspergillus spp., Eurotium spp.Fermentation (SmF/SSF)Produce various anthraquinones, including this compound.
Fungi (General)Penicillium sp. NX-S-6Scale-up fermentationUsed for secondary metabolite production.
Fungi (General)Nectria aurantiacaSubmerged and solid-state fermentationProduces red pigments (anthraquinones) under optimized conditions.

Optimization of Culture Conditions for Enhanced Biosynthetic Yields

Optimizing culture conditions is crucial for maximizing the biosynthetic yields of this compound from microbial sources. This involves fine-tuning various physical and chemical parameters to create an environment conducive to high-level metabolite production. Key parameters for optimization include the type and concentration of carbon and nitrogen sources, temperature, and pH.

For example, in the production of red pigments (anthraquinones) from Nectria aurantiaca, optimal conditions were identified in a liquid medium containing glucose as a carbon source and yeast extract as a nitrogen source. The ideal temperature for this process was found to be 27 °C, with a pH value of 5.0. Such targeted optimization can significantly enhance the accumulation of desired compounds.

The "One Strain Many Compounds" (OSMAC) strategy is another powerful approach used to enhance the chemodiversity and yield of natural compounds by manipulating nutritional or environmental factors during fermentation. This strategy recognizes that even a single microbial strain can produce a wider variety of metabolites under different cultivation conditions. However, it is important to note that the production of secondary metabolites in axenic cultures can differ substantially from that observed in the natural environment of the organism.

Table 2: Optimized Culture Conditions for Anthraquinone (B42736) Production (Example: Nectria aurantiaca)

ParameterOptimal ConditionImpact on YieldReference
Carbon SourceGlucoseEnhanced pigment production
Nitrogen SourceYeast ExtractEnhanced pigment production
Temperature27 °COptimal for red pigment production
pH Value5.0Optimal for red pigment production

Genetic Engineering and Synthetic Biology for Pathway Manipulation

Genetic engineering and synthetic biology offer powerful tools to manipulate the biosynthetic pathways of this compound, aiming to increase yields, enable production in heterologous hosts, or create novel derivatives. The primary goal of these approaches is to overcome the limitations of slow growth rates and low yields often associated with natural producers.

Anthraquinones, including this compound, are typically biosynthesized via the polyketide pathway in fungi, utilizing precursors such as acetyl-CoA and malonyl-CoA. Polyketide synthases (PKSs) are large, multi-domain enzymes central to this biosynthesis, responsible for the iterative condensation of these precursor units.

Recent advancements in genome sequencing and bioinformatics have enabled the identification and characterization of biosynthetic gene clusters (BGCs) in lichen-forming fungi. A 2023 study, for instance, used comparative genomics to identify a metabolic gene cluster specifically involved in anthraquinone metabolism that is uniquely shared across the Teloschistales, the order to which many this compound-producing lichens belong. Phylogenetic analyses of fungal PKSs further indicate a conserved grouping of genes, suggesting a shared ancestral trait for anthraquinone biosynthesis within the Pezizomycotina subphylum.

The identification of these BGCs opens avenues for metabolic engineering. Strategies include:

Overexpression of key enzymes: Increasing the activity of limiting enzymes in the this compound biosynthetic pathway can channel more precursors towards its production.

Knockout of competing pathways: Eliminating or reducing the activity of enzymes involved in pathways that divert precursors away from this compound synthesis can improve its yield.

Heterologous expression: Transferring the identified this compound biosynthetic gene cluster into fast-growing, easily cultivable host organisms (e.g., Saccharomyces cerevisiae or Escherichia coli) can provide a more scalable and cost-effective production platform. While direct experimental proof for specific this compound gene cluster manipulation is still an active area of research, the general principles are well-established for other lichen secondary metabolites.

Biotransformation and Chemoenzymatic Synthesis of this compound and Derivatives

Biotransformation and chemoenzymatic synthesis represent alternative or complementary strategies for producing this compound and its derivatives. Biotransformation involves using living organisms (e.g., microorganisms) or their enzymes to chemically modify a substrate into a desired product. Chemoenzymatic synthesis combines the precision and selectivity of enzymatic reactions with the versatility of chemical synthesis steps.

A notable example relevant to this compound is its biogenetic relationship with fallacinol (B1231702). This compound is formed through the stepwise oxidation of fallacinol, which itself is derived from parietin. This suggests that enzymes capable of catalyzing these oxidation steps could be employed in biotransformation processes to convert more abundant precursors like fallacinol into this compound. Indeed, the oxidation of fallacinol to this compound has been proposed as a synthetic route.

Chemoenzymatic approaches leverage the benefits of both worlds: enzymes can perform highly selective reactions (e.g., stereoselective or regioselective modifications) that are challenging to achieve with traditional chemical methods, while chemical steps can be used for other transformations or for the synthesis of precursors. This integrated approach can lead to more efficient and environmentally friendly production routes for complex molecules like this compound and its various anthraquinone derivatives.

Research Gaps and Future Perspectives in Fallacinal Studies

Addressing Limitations in Natural Product Supply and Scalable Production

A significant hurdle in Fallacinal research and potential application stems from the limitations in its natural product supply. Lichens, the primary source of this compound, exhibit extremely slow growth rates, often measured in millimeters per year, rendering large-scale natural harvesting unsustainable and economically unfeasible . This inherent biological constraint necessitates the development of alternative production methods.

Scaling up the production of natural products presents a complex array of challenges, including escalating costs, difficulties in maintaining consistent quality control, intricate supply chain management, and the need for rigorous process optimization . For instance, ensuring process reproducibility and consistency from laboratory to industrial scale is critical, as variations in equipment and material properties can compromise product quality and yield .

Future perspectives in this area are heavily reliant on advancements in biotechnology and metabolic engineering. Reconstituting the biosynthetic pathways of this compound in amenable microbial hosts, such as bacteria or yeast, offers a promising strategy for scalable and controlled production, thereby bypassing the limitations of natural sourcing . This approach could lead to an economically viable and sustainable supply of this compound.

Deeper Elucidation of Biosynthetic Pathway Regulation

This compound belongs to the anthraquinone (B42736) class of compounds, whose biosynthesis in fungi (the mycobiont partner in lichens) typically proceeds via the acetate-malonate pathway . However, despite general advancements in understanding polyketide biosynthesis, the specific mechanisms governing anthraquinone formation in fungi, particularly within the symbiotic context of lichens, remain an area requiring more in-depth study .

A critical research gap lies in the incomplete knowledge of this compound's precise biosynthetic pathway and its regulatory mechanisms. This lack of detailed understanding significantly impedes efforts towards large-scale biomanufacturing . Challenges include the dispersed nature of biosynthetic genes in plant and lichen natural product pathways, coupled with the absence of efficient genetic manipulation systems for many lichen-forming fungi . The slow growth of lichen mycobionts in aposymbiotic (non-symbiotic) culture further complicates the characterization of underlying molecular mechanisms .

Future research should leverage advanced techniques such as chemoproteomics, which has demonstrated considerable potential in accelerating the discovery of biosynthetic pathways by identifying functional proteins that interact with substrates . Furthermore, the application of genetic engineering techniques to regulate secondary metabolic pathways is paramount for achieving economically feasible and controlled production of this compound .

Comprehensive Profiling of Biological Activities and Molecular Targets

Preliminary studies have indicated that this compound possesses antifungal activity . More broadly, lichen-derived secondary metabolites are known for a wide spectrum of biological properties, including antimicrobial, antiviral, antioxidant, anticancer, anti-inflammatory, analgesic, and cytotoxic effects .

Despite these promising indications, a significant research gap exists in the comprehensive profiling of all potential biological activities of this compound. Current knowledge is often qualitative or limited in scope. Crucially, the identification of specific molecular targets for this compound's observed activities is largely unexplored . Understanding these targets is fundamental for elucidating its mechanisms of action and for its potential development as a therapeutic agent.

Future research should prioritize systematic and comprehensive biological screening assays to identify a broader range of activities. Furthermore, employing advanced pharmacological and biochemical techniques to pinpoint the precise molecular targets and pathways modulated by this compound is essential for its rational development in drug discovery .

Exploration of Undiscovered Ecological Roles of this compound

This compound, as an anthraquinone pigment, is a component of the chemical profile of lichens like Xanthoria parietina . While related compounds such as parietin, also found in Xanthoria parietina, are known to act as UV-light filters and may play defensive roles, the specific ecological functions of this compound itself remain largely undiscovered or poorly understood .

Lichen secondary metabolites, in general, are recognized for their diverse ecological contributions, including light-screening, chemical weathering, allelopathic interactions, and defense against herbivores . However, the precise role this compound plays within the complex lichen symbiosis, its interaction with the photobiont, and its broader impact on the surrounding ecosystem are significant research gaps.

Integration of Advanced Omics Technologies (e.g., Genomics, Transcriptomics, Metabolomics)

The application of advanced omics technologies offers a holistic approach to understanding this compound. Genomics, the study of an organism's genetic material, can reveal the genes encoding the enzymes involved in this compound biosynthesis . Transcriptomics, which analyzes RNA transcripts, can provide insights into gene expression patterns related to this compound production under different environmental conditions . Metabolomics, the comprehensive analysis of small molecules, can identify this compound and its precursors or derivatives within biological samples, providing phenotypic information and integrating environmental and host factors .

The integration of these multi-omics approaches (e.g., genomics, transcriptomics, and metabolomics) represents a powerful tool for a more comprehensive understanding of this compound biosynthesis and its biological context . This integrated approach can help identify cryptic or orphan gene clusters that may lead to the discovery of novel compounds or alternative biosynthetic pathways .

Future research should systematically apply these technologies to this compound-producing lichens and their isolated mycobionts. This will facilitate the identification of all genes involved in its biosynthesis, the regulatory networks controlling its production, and how environmental factors influence its accumulation. Such data are crucial for metabolic engineering efforts and for understanding the compound's natural biological role.

Development of Sustainable Sourcing and Production Strategies

Given the limitations of natural this compound supply from slow-growing lichens, the development of sustainable sourcing and production strategies is imperative . Sustainable sourcing encompasses environmentally conscious, socially responsible, and economically viable practices for obtaining materials and products .

Current challenges in implementing sustainable sourcing include the complexity of global supply chains, potentially higher initial investments, and limited options for suppliers that meet stringent sustainability criteria .

Future strategies must prioritize the shift from wild harvesting to biotechnological production methods, such as metabolic engineering and synthetic biology, which offer a controlled and renewable source of this compound . This involves developing clear sustainability goals, fostering strong relationships with suppliers (e.g., biotechnology companies), investing in technologies for supply chain transparency, and educating all stakeholders about the importance of sustainable practices . The aim is to create a robust and ethical supply chain that minimizes environmental impact and ensures long-term availability.

Collaborative and Interdisciplinary Research Frameworks

Addressing the multifaceted challenges and exploring the diverse potential of this compound necessitates a collaborative and interdisciplinary research approach. Complex scientific problems often transcend the boundaries of single disciplines . Interdisciplinary research involves integrating theoretical frameworks, methodologies, and expertise from distinct scientific fields . This approach provides a more holistic understanding and facilitates innovative solutions that would not be achievable within a single disciplinary silo .

Future research on this compound should actively promote and establish collaborative frameworks that bring together experts from various disciplines. This includes natural product chemists, synthetic biologists, microbiologists, ecologists, pharmacologists, and computational biologists. Such frameworks are essential for tackling complex issues like pathway elucidation, scalable production, comprehensive biological profiling, and understanding ecological roles. Effective interdisciplinary collaboration requires integrating diverse perspectives and skills throughout all phases of the research process, from problem definition to data interpretation and application .

Q & A

Q. What journal-specific guidelines apply to publishing this compound research?

  • Methodological Answer :
  • Formatting : Adhere to target journal guidelines (e.g., Pharmaceutical Research requires Roman numeral tables and metric units).
  • Data Submission : Deposit spectral data in public repositories (e.g., PubChem) and cite accession numbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.